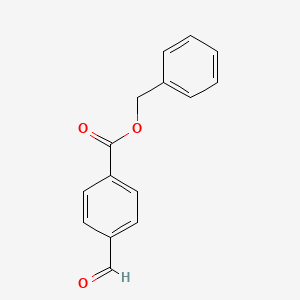
Benzyl 4-formylbenzoate
Description
Benzyl 4-formylbenzoate is an aromatic ester derivative combining a benzyl ester group with a 4-formylbenzoic acid backbone. The benzyl group (C₆H₅CH₂−) replaces the methyl group in methyl 4-formylbenzoate, altering physical and chemical properties such as solubility, vapor pressure, and reactivity. This compound is likely utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional materials, similar to its methyl counterpart .
Properties
CAS No. |
78767-55-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
benzyl 4-formylbenzoate |
InChI |
InChI=1S/C15H12O3/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-10H,11H2 |
InChI Key |
JCYUVFOJNQNFQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
Methyl 4-Formylbenzoate
- Structure : Methyl ester of 4-formylbenzoic acid.
- Key Properties: Vapor Pressure: Exhibits anomalously high saturated vapor pressure (Psat) compared to other benzaldehydes, as noted in . Reactivity: Used as a precursor in synthesizing benzimidazoles () and β-carboline hydroxamates () via condensation reactions.
- Applications : Intermediate in heterocyclic compound synthesis.
Ethyl 4-[(4-Fluorobenzoyl)Amino]Benzoate
- Structure: Ethyl ester with a 4-fluorobenzoylamino substituent ().
Phenyl Benzoate (CAS 93-99-2)
Physicochemical Properties
*Predicted based on structural analogs.
Research Findings and Data Gaps
- Vapor Pressure : Methyl 4-formylbenzoate’s high Psat () contrasts with the predicted lower Psat for this compound due to increased molecular weight and reduced volatility .
Q & A
Q. What are the standard synthetic routes for Benzyl 4-formylbenzoate, and how is purity ensured?
this compound is commonly synthesized via reductive alkylation. For example, reacting 4-formylbenzoic acid derivatives with amines in the presence of sodium borohydride (NaBH₄) under controlled conditions. Key steps include:
- Pre-forming the imine intermediate by mixing the aldehyde and amine in methanol or benzene with acetic acid.
- Adding NaBH₄ after imine stabilization to minimize reduction of the aldehyde to benzyl alcohol. Purification involves solvent extraction (e.g., ethyl acetate) followed by column chromatography. Purity is verified using HPLC and NMR spectroscopy to detect residual solvents or byproducts like benzyl alcohol .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester (-COO-) and formyl (-CHO) functional groups.
- FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹ for ester, ~1680 cm⁻¹ for formyl).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- HPLC with UV Detection : Assesses purity and quantifies impurities .
Q. What safety protocols are essential when handling this compound?
- Use nitrile gloves, safety goggles, and a lab coat.
- Work in a fume hood to avoid inhalation of vapors.
- Store in a cool, dry place away from strong oxidizers. Refer to SDS data for 4-formylbenzoic acid (a precursor) for toxicity and incompatibility guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproducts like benzyl alcohol during synthesis?
Byproduct formation is minimized by:
- Order of Reagent Addition : Introduce NaBH₄ only after imine salt formation to prevent direct aldehyde reduction.
- Solvent System : Use methanol with acetic acid (1:3 ratio) to stabilize intermediates.
- Temperature Control : Maintain 0°C during NaBH₄ addition to slow competing pathways. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time) .
Q. How can solubility limitations of this compound in aqueous media be addressed?
- Co-solvents : Use DMSO or THF to enhance solubility in polar reactions.
- Protective Group Strategies : Temporarily introduce hydrophilic groups (e.g., PEG chains) that can be cleaved post-reaction.
- Micellar Catalysis : Employ surfactants like SDS to create pseudo-aqueous environments .
Q. What statistical methods resolve data heterogeneity in cross-coupling reactions involving this compound?
- Meta-Analysis Tools : Calculate heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. An I² >50% indicates significant heterogeneity, prompting subgroup analysis.
- Sensitivity Analysis : Test robustness by excluding outlier datasets or varying catalyst systems (e.g., Pd vs. Cu).
- Systematic Reviews : Follow Cochrane guidelines to standardize data extraction and reduce bias .
Methodological Notes
- Synthesis Optimization : For scale-up, replace NaBH₄ with catalytic hydrogenation (H₂/Pd-C) to improve atom economy.
- Data Reconciliation : Use software like RevMan or R’s
metaforpackage to compute heterogeneity statistics and generate forest plots . - Safety Validation : Conduct zebrafish embryo toxicity assays to evaluate ecotoxicological risks before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


